(3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride

Catalog No.
S6450731
CAS No.
2613300-00-6
M.F
C5H11ClFNO
M. Wt
155.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochlorid...

CAS Number

2613300-00-6

Product Name

(3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride

Molecular Formula

C5H11ClFNO

Molecular Weight

155.6

(3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride is a synthetic pyrrolidine derivative characterized by its unique stereochemistry and functional groups. It appears as a white crystalline powder that is soluble in water and various organic solvents. The molecular formula of this compound is C₆H₁₂ClFNO, with a molecular weight of 175.62 g/mol. It has garnered significant interest in both pharmaceutical and industrial applications due to its diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine and methoxy groups can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.

These reactions allow for the modification of the compound to create various derivatives with potentially altered biological activities.

The biological activity of (3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride includes:

  • Antimicrobial Activity: Exhibits potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Antitumor Activity: Demonstrates effectiveness against several cancer cell lines, including those associated with breast and colon cancers.
  • Anticonvulsant Properties: Shows promise in treating epilepsy by modulating neural pathways .

These activities make it a candidate for further research in therapeutic applications.

Several synthesis methods have been developed for (3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride:

  • Mannich Reaction: Involves the condensation of formaldehyde, an amine, and a ketone or aldehyde.
  • Ugi Reaction: A multicomponent reaction that combines an isocyanide, aldehyde, amine, and carboxylic acid.
  • Hantzsch Reaction: Involves the condensation of an aldehyde, β-ketoester, and ammonium acetate or primary amine.

These methods vary in yield and purity but are crucial for producing this compound in laboratory settings.

(3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride has numerous applications:

  • Pharmaceutical Development: Used as a building block for synthesizing more complex pharmaceutical compounds targeting various diseases.
  • Chemical Probes: Serves as a tool in biological studies to investigate specific pathways and mechanisms.
  • Research Studies: Investigated for its potential roles in enzyme inhibition and modulation of biological processes.

Research on (3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride has focused on its interactions with biological targets:

  • Enzyme Interaction: The fluorine atom enhances binding affinity to specific enzymes, potentially leading to inhibition or modulation of their activity.
  • Receptor Binding: The compound may interact with various receptors, influencing cellular signaling pathways.

These studies are essential for understanding how this compound might be utilized in therapeutic contexts.

(3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride shares structural similarities with other pyrrolidine derivatives. Here are some comparable compounds:

Compound NameStructure HighlightsUnique Features
Cis-4-Fluoro-3-methoxypyrrolidine HydrochlorideCis configuration at the fourth positionDifferent stereochemistry affecting activity
3-Fluoro-4-methoxypyrrolidineLacks the fourth position fluorineMay exhibit different biological properties
4-Methoxy-pyrrolidineNo fluorine substitutionPrimarily used for different therapeutic applications

The uniqueness of (3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride lies in its specific stereochemistry and functional groups that may confer distinct biological activities compared to these similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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